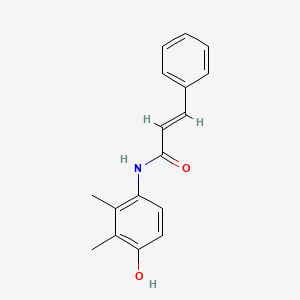

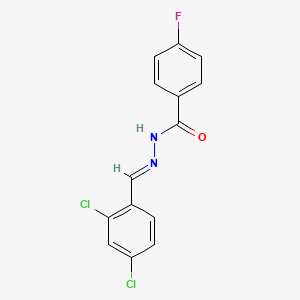

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide is a chemical compound of interest due to its potential for various applications in the field of organic chemistry and materials science. Research on similar compounds provides valuable insights into synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Synthesis of compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide often involves the formation of amide bonds between an acid and an amine. For instance, the synthesis of related compounds involves catalytic reactions and the use of specific reagents to achieve desired structural features (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide is typically characterized using techniques like X-ray crystallography. This method provides detailed information on the arrangement of atoms within the molecule and the spatial orientation of functional groups (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide can include a variety of transformations, such as amide bond formation, aromatic substitution, and redox reactions. These reactions are influenced by the compound's functional groups and the conditions under which the reactions are carried out (Acharyya et al., 2003).

Physical Properties Analysis

The physical properties of compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide, such as melting point, boiling point, and solubility, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the presence of functional groups (Shi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for participating in specific chemical reactions, are influenced by the compound's molecular structure. For example, the presence of an amide bond and aromatic rings can affect the compound's susceptibility to hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution reactions (Yang et al., 2002).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide and similar compounds have been studied for their potential as corrosion inhibitors. For example, Salarvand et al. (2017) explored the inhibition performance of related compounds for steel in acidic conditions, noting high inhibition efficiency at certain concentrations. Their adsorption behavior was found to obey the Langmuir adsorption isotherm, suggesting potential applications in protecting metals from corrosion (Salarvand et al., 2017).

Optoelectronic Device Application

Compounds structurally similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide have been synthesized and evaluated for their use in optoelectronic devices. Wu, Lin, and Liou (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for examining their optical and electrochromic behaviors. These materials showed promise for use in electrochromic devices due to their high coloration efficiency and electrochemical stability (Wu, Lin, & Liou, 2019).

Drug Delivery Systems

Related compounds have been investigated for their potential in biomedical applications, such as in drug delivery systems. Xu, Kang, and Neoh (2006) synthesized well-defined triblock copolymers that could be used for creating smart hydrogels with both temperature- and pH-sensitive behavior. These hydrogels, which exhibited controlled swelling and deswelling kinetics, could have significant applications in tissue engineering and targeted drug delivery (Xu, Kang, & Neoh, 2006).

Hydroxylation Reactions

The hydroxylation reactions involving compounds similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide have been studied for various applications. Xia et al. (2016) explored a catalytic system for the hydroxylation of (hetero)aryl halides, which could have implications in chemical synthesis processes (Xia et al., 2016).

Antimicrobial Compound Degradation

Compounds with structural similarities have been researched for their role in the degradation of antimicrobial compounds. Li et al. (2020) investigated the degradation of a dimethylphenol compound in water using advanced oxidation processes, which could have environmental implications (Li et al., 2020).

Eigenschaften

IUPAC Name |

(E)-N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-13(2)16(19)10-9-15(12)18-17(20)11-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLXOZPBILBPSM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)